molecular formula C26H52N2O2S2 B12558368 didodecyl (1Z,2Z)-N,N'-dihydroxyethanediimidothioate

didodecyl (1Z,2Z)-N,N'-dihydroxyethanediimidothioate

Cat. No.: B12558368
M. Wt: 488.8 g/mol
InChI Key: GOVBROASWSIAMI-LBXGSASVSA-N
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Description

Didodecyl (1Z,2Z)-N,N’-dihydroxyethanediimidothioate is a complex organic compound characterized by its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of didodecyl (1Z,2Z)-N,N’-dihydroxyethanediimidothioate typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common synthetic routes may involve the use of thioamide precursors and dodecyl halides under controlled conditions to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of didodecyl (1Z,2Z)-N,N’-dihydroxyethanediimidothioate may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Didodecyl (1Z,2Z)-N,N’-dihydroxyethanediimidothioate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions, including temperature, solvent, and pH, are critical in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced derivatives.

Scientific Research Applications

Didodecyl (1Z,2Z)-N,N’-dihydroxyethanediimidothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including its role as an antimicrobial or anticancer agent.

    Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism by which didodecyl (1Z,2Z)-N,N’-dihydroxyethanediimidothioate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to didodecyl (1Z,2Z)-N,N’-dihydroxyethanediimidothioate include other thioamide derivatives and long-chain alkyl compounds. Examples include:

    Dodecylamine: A simpler alkylamine with similar hydrophobic properties.

    Dodecanethiol: A thiol compound with a similar alkyl chain length.

Uniqueness

What sets didodecyl (1Z,2Z)-N,N’-dihydroxyethanediimidothioate apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C26H52N2O2S2

Molecular Weight

488.8 g/mol

IUPAC Name

didodecyl (1Z,2Z)-N,N'-dihydroxyethanediimidothioate

InChI

InChI=1S/C26H52N2O2S2/c1-3-5-7-9-11-13-15-17-19-21-23-31-25(27-29)26(28-30)32-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-24H2,1-2H3/b27-25-,28-26-

InChI Key

GOVBROASWSIAMI-LBXGSASVSA-N

Isomeric SMILES

CCCCCCCCCCCCS/C(=N\O)/C(=N/O)/SCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCSC(=NO)C(=NO)SCCCCCCCCCCCC

Origin of Product

United States

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